molecular formula C20H20N4O5 B11050984 2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide

2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide

Cat. No. B11050984
M. Wt: 396.4 g/mol
InChI Key: IGEXHBIMDRJLFA-UHFFFAOYSA-N
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Description

2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide is a complex organic compound featuring a furan ring, a pyrazolopyridine core, and a methoxyphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the construction of the pyrazolopyridine core. The final steps involve the coupling of the methoxyphenoxyacetamide moiety under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality .

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of the pyrazolopyridine core can produce dihydro derivatives .

Scientific Research Applications

2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl derivatives: Share the furan ring structure and exhibit similar reactivity.

    Pyrazolopyridine derivatives: Contain the pyrazolopyridine core and are used in similar medicinal applications.

    Methoxyphenoxyacetamide derivatives: Feature the methoxyphenoxyacetamide moiety and are explored for their therapeutic potential[][8].

Uniqueness

2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

properties

Molecular Formula

C20H20N4O5

Molecular Weight

396.4 g/mol

IUPAC Name

2-[5-[1-(furan-2-ylmethyl)-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C20H20N4O5/c1-27-16-5-4-12(7-17(16)29-11-18(21)25)14-8-19(26)23-20-15(14)9-22-24(20)10-13-3-2-6-28-13/h2-7,9,14H,8,10-11H2,1H3,(H2,21,25)(H,23,26)

InChI Key

IGEXHBIMDRJLFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4)OCC(=O)N

Origin of Product

United States

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